Bromo ethylacetate

Description

BenchChem offers high-quality Bromo ethylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromo ethylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

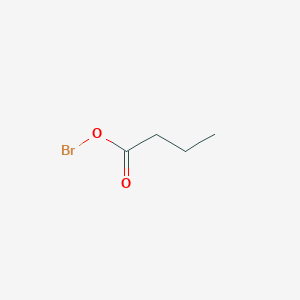

Structure

3D Structure

Properties

Molecular Formula |

C4H7BrO2 |

|---|---|

Molecular Weight |

167.00 g/mol |

IUPAC Name |

bromo butanoate |

InChI |

InChI=1S/C4H7BrO2/c1-2-3-4(6)7-5/h2-3H2,1H3 |

InChI Key |

YOPDMGNERLFFAW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OBr |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl Bromoacetate via Acid-Catalyzed Esterification

Executive Summary

This technical guide details the optimized synthesis of Ethyl Bromoacetate (Ethyl 2-bromoacetate) starting from Bromoacetic acid . The protocol utilizes a classic Fischer Esterification driven by azeotropic water removal. This compound is a critical intermediate in pharmaceutical development, serving as the primary reagent for the Reformatsky reaction (synthesis of

Critical Safety Warning: Ethyl bromoacetate is a potent lachrymator (tear gas agent) and highly toxic alkylating agent. All operations must be conducted in a properly functioning chemical fume hood with full personal protective equipment (PPE).

Theoretical Framework & Mechanism

Reaction Overview

The synthesis involves the condensation of bromoacetic acid with ethanol in the presence of a strong acid catalyst (typically sulfuric acid or

Mechanistic Pathway

The reaction proceeds through a nucleophilic acyl substitution mechanism. The

Figure 1: Acid-Catalyzed Fischer Esterification Mechanism

Caption: Step-wise mechanistic flow of acid-catalyzed esterification from activation to product release.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity/Grade | Notes |

| Bromoacetic Acid | Precursor | >98% | Hygroscopic; corrosive solid. |

| Absolute Ethanol | Nucleophile | >99.5% | Use excess (3-5 equivalents). |

| Sulfuric Acid ( | Catalyst | 98% Conc.[1] | Only catalytic amount needed (1-2 mol%). |

| Toluene | Solvent | ACS Grade | Forms azeotrope with water/ethanol. Safer replacement for benzene. |

| Sodium Bicarbonate | Wash Base | Sat. Soln. | Neutralizes acid; watch for |

| Magnesium Sulfate | Drying Agent | Anhydrous | Removes trace water post-workup. |

Apparatus Setup

-

Reaction Vessel: 500 mL Round Bottom Flask (RBF).

-

Water Removal: Dean-Stark trap fitted with a reflux condenser.

-

Heating: Oil bath with magnetic stirring (set to ~120°C for toluene reflux).

-

Atmosphere: Drying tube (CaCl

) on top of the condenser to prevent ambient moisture ingress.

Step-by-Step Procedure

Phase 1: Reaction Initiation

-

Charge the Flask: In the fume hood, add Bromoacetic acid (0.5 mol, 69.5 g) to the RBF.

-

Solvent Addition: Add Toluene (150 mL) and Absolute Ethanol (1.5 mol, ~88 mL) .

-

Expert Note: A 3:1 molar excess of ethanol pushes the equilibrium right. Toluene is preferred over benzene due to lower carcinogenicity, though benzene is the historical standard [1].

-

-

Catalyst Addition: While stirring, carefully add Conc.

(1.0 mL) dropwise. -

Reflux: Assemble the Dean-Stark trap and condenser. Heat the mixture to vigorous reflux.

-

Observation: The mixture will boil (azeotrope BP

75-78°C). Water/ethanol/toluene azeotrope will condense, and water will separate in the trap.

-

-

Completion: Continue reflux until water collection ceases (approx. 3-5 hours). Theoretical water yield is ~9 mL.

Phase 2: Work-up & Isolation

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Washing: Transfer the mixture to a separatory funnel.

-

Wash 1: Water (100 mL) – Removes bulk ethanol and catalyst.

-

Wash 2: Saturated

(100 mL) – CRITICAL STEP.-

Caution: Add slowly. This neutralizes residual

and unreacted bromoacetic acid. Vigorous

-

-

Wash 3: Brine (100 mL) – Aids in phase separation.

-

-

Drying: Collect the organic (toluene) layer and dry over anhydrous

for 20 minutes. Filter off the solid.[2]

Phase 3: Purification

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator (bath temp 40°C, vacuum ~200 mbar) to remove toluene.

-

Distillation: Perform a simple distillation or vacuum distillation of the residue.

-

Target Fraction: Collect the fraction boiling at 154–159 °C (at atmospheric pressure) or 55–60 °C at 15 mmHg [2].

-

Yield: Expect 70–85% (approx. 58–70 g).

-

Figure 2: Synthesis Workflow Diagram

Caption: Operational workflow for the isolation and purification of ethyl bromoacetate.

Characterization & Quality Control

To validate the synthesis, compare the isolated product against these standard physicochemical properties.

| Parameter | Specification | Method |

| Appearance | Clear, colorless to pale yellow liquid | Visual |

| Boiling Point | 158–159 °C (760 mmHg) | Distillation |

| Density | 1.506 g/mL at 25 °C | Pycnometer |

| NMR Spectroscopy | ||

| IR Spectrum | 1740 cm | FTIR |

Troubleshooting Guide:

-

Low Yield: Often caused by wet ethanol or insufficient reflux time. Ensure the Dean-Stark trap is functioning and reagents are dry.

-

Emulsions during wash: Toluene layers can emulsify with basic water. Add more brine or a small amount of methanol to break the emulsion.

-

Dark Product: Indicates decomposition or iodine formation (if HI was present). Distill under reduced pressure to avoid thermal decomposition.

Safety & Handling (Lachrymator Protocol)

Ethyl bromoacetate was historically used as a chemical warfare agent (tear gas) due to its severe irritant properties.[3]

-

Engineering Controls: NEVER open a bottle of ethyl bromoacetate outside a fume hood. The vapor pressure is sufficient to clear a lab within seconds.

-

Spill Management: Neutralize spills with a solution of ammonia or aqueous sodium hydroxide (hydrolysis destroys the lachrymatory ester).

-

First Aid:

References

-

Natelson, S.; Gottfried, S. (1955). "Ethyl Bromoacetate".[2][6][3][4][7][8][9] Organic Syntheses, Coll.[9] Vol. 3, p. 381.

-

PubChem Database. "Ethyl bromoacetate - Compound Summary". National Center for Biotechnology Information.

-

Thermo Fisher Scientific. "Safety Data Sheet: Ethyl Bromoacetate".

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

- 1. Ethyl bromoacetate synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Ethyl bromoacetate (105-36-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. ETHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

Ethyl Bromoacetate: A Critical Reagent in Pharmacophore Assembly

An In-Depth Technical Guide to Ethyl Bromoacetate in Pharmaceutical Synthesis

Executive Summary

Ethyl bromoacetate (CAS 105-36-2) is a bifunctional alkylating agent and a cornerstone reagent in organic synthesis, specifically within the pharmaceutical and agrochemical sectors.[1] Distinguished by its high electrophilicity at the

This guide provides a rigorous technical analysis of Ethyl bromoacetate, moving beyond basic properties to explore its mechanistic behaviors, safety protocols for lachrymatory agents, and validated experimental workflows for drug development.

Chemical Identity & Structural Analysis

Nomenclature & Disambiguation

Primary Compound: Ethyl bromoacetate

Synonyms: Bromoacetic acid ethyl ester; Ethyl 2-bromoacetate.[2][3][4]

CAS Number: 105-36-2

Molecular Formula:

Note: Do not confuse with 2-Bromoethyl acetate (CAS 927-68-4), an isomer where the bromine is on the ethoxy chain. This guide focuses exclusively on CAS 105-36-2, the

Physicochemical Profile

| Property | Value | Relevance to Protocol |

| Molecular Weight | 167.00 g/mol | Stoichiometry calculations. |

| Boiling Point | 158–159 °C | High boiling point allows for reflux in lower-boiling solvents (THF, Et2O). |

| Density | 1.506 g/mL | Heavy organic phase; sinks in water during extraction. |

| Solubility | Immiscible with water; Miscible with EtOH, Et2O, Benzene | Requires anhydrous conditions for organometallic reactions. |

| Appearance | Clear, colorless to pale yellow liquid | Yellowing indicates decomposition ( |

| Odor | Fruity, pungent | Warning: Potent lachrymator.[4] |

Spectroscopic Signature (NMR)

Validation of reagent purity is critical before initiating metal-mediated coupling.

-

NMR (300 MHz,

-

4.25 (q,

-

3.85 (s, 2H,

-

1.30 (t,

-

4.25 (q,

Safety, Toxicology & Handling (Lachrymator Protocols)

CRITICAL WARNING: Ethyl bromoacetate is a potent lachrymator and was historically used as a chemical warfare agent ("White Cross" in WWI).[5] It is fatal if inhaled, swallowed, or absorbed through the skin.[6]

Engineering Controls

-

Containment: All transfers must occur within a certified chemical fume hood operating at face velocity >100 fpm.

-

Neutralization Trap: The vacuum line for rotary evaporation must be equipped with a cold trap and a secondary scrubber containing 10% aqueous NaOH or Sodium Thiosulfate to neutralize vapors before they reach the pump exhaust.

Personal Protective Equipment (PPE)

-

Respiratory: Full-face respirator with organic vapor cartridges (if outside a hood, which is non-compliant for routine use).

-

Dermal: Double-gloving (Nitrile over Laminate film) is mandatory. Standard nitrile gloves degrade rapidly upon contact with halogenated esters.

Reactivity Profile & Mechanism

Ethyl bromoacetate possesses two electrophilic sites: the carbonyl carbon (hard electrophile) and the

The Reformatsky Reaction

The defining application of ethyl bromoacetate is the Reformatsky reaction.[1][5][7][8] Unlike Grignard reagents (

Mechanism:

-

Oxidative Addition: Zinc inserts into the

bond. -

Nucleophilic Attack: The organozinc species attacks the ketone/aldehyde carbonyl.

-

Hydrolysis: Acidic workup yields the

-hydroxy ester.

Figure 1: The Reformatsky Cycle. Zinc insertion generates a nucleophilic enolate that selectively attacks aldehydes/ketones.

Applications in Drug Development

Heterocycle Synthesis (Thiazolidinones)

Ethyl bromoacetate is a key building block for 4-thiazolidinones, a scaffold found in anti-inflammatory and anticonvulsant drugs.

-

Pathway: Condensation with thioureas or thiosemicarbazones.

-

Mechanism: S-alkylation followed by intramolecular cyclization.

Wittig Reagent Precursor

Reacting ethyl bromoacetate with Triphenylphosphine (

-

Use: Synthesis of

-unsaturated esters via Wittig olefination. -

Pharma Example: Synthesis of cinnamate derivatives (antioxidants).

Synthetic Utility Map

Figure 2: Synthetic divergence of Ethyl Bromoacetate in medicinal chemistry workflows.

Validated Experimental Protocol: The Reformatsky Reaction

Objective: Synthesis of Ethyl 3-hydroxy-3-phenylpropionate (Model for

Reagents & Preparation

-

Substrate: Benzaldehyde (10 mmol, 1.06 g).

-

Reagent: Ethyl bromoacetate (12 mmol, 2.00 g).

-

Metal: Zinc dust (15 mmol, 0.98 g). Crucial: Must be activated.

-

Solvent: Anhydrous Benzene or THF (15 mL).

Zinc Activation (The "Self-Validating" Step)

The success of this reaction depends entirely on the zinc surface.

-

Wash Zn dust with 5% HCl, then water, ethanol, and acetone. Dry under vacuum.

-

In-situ Activation: Add a crystal of Iodine (

) or a drop of 1,2-dibromoethane to the Zn/solvent suspension. -

Validation: The disappearance of the iodine color (brown to clear) or mild exotherm indicates the oxide layer is breached and the reaction can proceed.

Reaction Workflow

-

Initiation: Place activated Zn in a 3-neck flask under

. Add 5 mL solvent. Add 10% of the Ethyl bromoacetate/Benzaldehyde mixture. -

Propagation: Warm gently until reflux begins (spontaneous exotherm). Once initiated, add the remaining mixture dropwise over 30 minutes to maintain gentle reflux without external heating.

-

Completion: Reflux for an additional 1 hour. Monitor by TLC (Hexane:EtOAc 8:2).

-

Quench: Cool to 0°C. Hydrolyze with cold 10%

(Caution: Gas evolution). -

Extraction: Separate organic layer. Extract aqueous layer with

(2x). -

Purification: Wash combined organics with saturated

, brine, dry over

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. Retrieved from [Link]

- Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37. (Classic mechanistic reference).

- Vaupel, A., & Knochel, P. (1996). Stereoselective Reformatsky Reactions. Journal of Organic Chemistry.

- Organization for the Prohibition of Chemical Weapons (OPCW).Riot Control Agents and Chemical Weapons History.

Sources

- 1. CAS 105-36-2: Ethyl bromoacetate | CymitQuimica [cymitquimica.com]

- 2. Ethyl bromoacetate | SIELC Technologies [sielc.com]

- 3. chemscene.com [chemscene.com]

- 4. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 5. Ethyl_bromoacetate [chemeurope.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. scispace.com [scispace.com]

- 8. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conve ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01154A [pubs.rsc.org]

Technical Masterclass: Spectral Characterization of Ethyl Bromoacetate

CAS: 105-36-2 | Formula:

Executive Summary & Safety Architecture

Ethyl bromoacetate is a pivotal alkylating agent in organic synthesis, most notably as the substrate for the Reformatsky reaction .[1][3][4][5] However, its utility is matched by its hazard profile; it is a potent lachrymator and alkylating toxin.[1][4] This guide provides a definitive reference for its spectral identification, synthesizing data from NMR, IR, and Mass Spectrometry into a cohesive structural argument.

Critical Safety Protocol (Lachrymator Control)

Before uncapping any sample for analysis, the following hierarchy of controls must be active. This is not boilerplate; it is a requirement for operator safety.

-

Engineering Control: All transfers must occur within a certified fume hood with a face velocity

fpm. -

Neutralization: Keep a beaker of 10% aqueous ammonia or sodium thiosulfate nearby to neutralize spills immediately.[3][4]

-

PPE: Double nitrile gloves are mandatory.[3][4] The compound permeates standard latex instantly.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature of ethyl bromoacetate is defined by the interplay between the electronegative bromine atom and the ester functionality.[1][3][4]

Sample Preparation[1][4]

H NMR Analysis (300 MHz, )

The proton spectrum is simple but diagnostic, featuring three distinct signal sets.[1]

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 4.23 | Quartet ( | 2H | Deshielded by the adjacent oxygen atom and the anisotropic effect of the carbonyl.[1][2][3] | |

| 3.85 | Singlet | 2H | Significant deshielding due to the | |

| 1.30 | Triplet ( | 3H | Typical terminal methyl group coupled to the methylene protons.[1][4] |

C NMR Analysis (75 MHz, )

The carbon spectrum confirms the ester backbone and the halogenated alpha-carbon.

| Shift ( | Assignment | Structural Logic |

| 167.5 | Ester carbonyl carbon.[1][3] Slightly shielded relative to ketones due to resonance donation from the ether oxygen.[1][4] | |

| 62.2 | Alkoxy carbon, heavily deshielded by the single-bonded oxygen.[1][3][4] | |

| 26.1 | Alpha-carbon.[1][4] The "Heavy Atom Effect" (spin-orbit coupling) of Bromine often causes an upfield shift relative to chloro-analogs, placing this unexpectedly high field despite induction.[1][3] | |

| 14.0 | Standard methyl carbon.[1][4] |

Structural Assignment Workflow

The following diagram illustrates the logical flow for assigning these signals, confirming the connectivity of the molecule.

Figure 1: NMR Assignment Logic Flow. The correlation between the ethyl spin system and the isolated methylene singlet drives the structural confirmation.[1][3]

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the ester functionality and the carbon-halogen bond.[1][3]

| Wavenumber ( | Vibration Mode | Intensity | Notes |

| 2985, 2930 | Weak/Med | Aliphatic stretches.[1][3] | |

| 1745 | Strong | Diagnostic Peak. The | |

| 1280, 1160 | Strong | Characteristic "C-O-C" ester antisymmetric stretches.[4] | |

| 550 - 650 | Medium | Fingerprint region.[1][4] The heavy bromine atom lowers the frequency of this bond vibration.[1][3][4] |

Mass Spectrometry (EI-MS)

Mass spectrometry provides the most distinct evidence of the bromine atom due to its unique isotopic abundance.[1][3][4]

Isotopic Signature

Bromine exists as two stable isotopes:

-

Observation: The molecular ion (

) appears as a doublet at

Fragmentation Pathway

The molecule fragments primarily through alpha-cleavage and alkoxy loss.[1][3][4]

| Ion Composition | Origin | |

| 166 / 168 | Molecular Ion (1:1 ratio).[1][3] | |

| 137 / 139 | Loss of ethyl group.[1][4] | |

| 121 / 123 | Acylium Ion. Loss of ethoxy group ( | |

| 87 | Loss of Bromine radical ( | |

| 29 | Ethyl cation (often the base peak in ethyl esters).[1][4] |

Fragmentation Visualization[1]

Figure 2: Mass Spectrometry Fragmentation Pathways.[1][3][4] Note the preservation of the isotopic doublet in the acylium ion fragment.[1][3]

References

-

National Institute of Standards and Technology (NIST). Acetic acid, bromo-, ethyl ester Mass Spectrum.[1][3][4][7][8] NIST Chemistry WebBook, SRD 69.[3][4][7] Available at: [Link][1]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[4] SDBS No. 1221 (Ethyl bromoacetate).[4][9] Available at: [Link]

Sources

- 1. Ethyl bromoacetate reagent grade, 98 105-36-2 [sigmaaldrich.com]

- 2. Ethyl bromoacetate(105-36-2) 1H NMR spectrum [chemicalbook.com]

- 3. Acetic acid, bromo-, ethyl ester [webbook.nist.gov]

- 4. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Acetic acid, bromo-, ethyl ester [webbook.nist.gov]

- 8. Acetic acid, bromo-, ethyl ester [webbook.nist.gov]

- 9. Ethyl Bromoacetate | 105-36-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

Technical Guide: Solvent Compatibility & Handling of Ethyl Bromoacetate

Topic: Solubility and Solvent Compatibility of Ethyl Bromoacetate (Bromo Ethylacetate) Content Type: Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals.

Executive Summary

Ethyl bromoacetate (EBA), a pivotal

This guide moves beyond basic solubility data to provide a decision-making framework for solvent selection, emphasizing the suppression of side reactions (hydrolysis, transesterification) and the optimization of organozinc formation.

Critical Safety Warning: EBA is a potent lachrymator and alkylating agent. All protocols described herein assume the use of a functioning fume hood and full PPE (nitrile/neoprene gloves, goggles, face shield).

Physicochemical Profile & Solubility Mechanism[2][3][4]

Structural Determinants of Solubility

EBA (CAS: 105-36-2) possesses a dual-polarity structure:

-

Lipophilic Domain: The ethyl group and the bromine atom increase affinity for non-polar and moderately polar solvents.

-

Polar Domain: The ester carbonyl group acts as a hydrogen bond acceptor (HBA) and a Lewis base.

Theoretical Basis (Hansen Solubility Parameters):

EBA exhibits high miscibility with solvents that have moderate dispersion (

-

Like Dissolves Like: It is miscible in all proportions with ethers, alcohols, and halogenated hydrocarbons.

-

Water Incompatibility: While sparingly soluble in water, the primary limitation is hydrolysis , converting EBA to bromoacetic acid and ethanol, which degrades reaction stoichiometry.

Quantitative Solubility Data

Since EBA is a liquid at room temperature (mp -38 °C) and structurally similar to common solvents, it does not have a "saturation point" in most organics. It is miscible .

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility | Reactivity Risk (0-5) | Recommended Application |

| Ethers | Diethyl Ether ( | Miscible | 1 (Low) | Reformatsky Reaction (Standard) |

| THF | Miscible | 1 (Low) | Reformatsky (Stabilizes Zn-enolate) | |

| 1,4-Dioxane | Miscible | 1 (Low) | High-temp alkylations | |

| Aromatics | Toluene / Benzene | Miscible | 0 (Min) | Azeotropic drying; Non-polar synthesis |

| Polar Aprotic | Acetone | Miscible | 2 (Mod) | Finkelstein reaction (Halogen exchange) |

| DMF / DMSO | Miscible | 3 (Mod) | ||

| Alcohols | Ethanol | Miscible | 2 (Mod) | Solvolysis risk; Safe if matched ester |

| Methanol | Miscible | 4 (High) | Risk: Transesterification ( | |

| Chlorinated | DCM / Chloroform | Miscible | 0 (Min) | Work-up / Extraction / Friedel-Crafts |

| Aqueous | Water | Insoluble* | 5 (Crit) | AVOID (Rapid Hydrolysis) |

*Note: "Insoluble" implies phase separation, but hydrolysis occurs at the interface.

Mechanistic Insights: Solvent Selection Strategy

The choice of solvent is governed by the intended reaction mechanism.

The Reformatsky Reaction (Zinc Enolate Formation)

The formation of the organozinc reagent (

-

Ether/THF: Oxygen atoms in these solvents coordinate to the Zinc, stabilizing the enolate dimer. THF is often preferred for difficult substrates due to higher boiling points and better solubilization of surface oxides on Zinc.

-

Toluene/Benzene: Often used with a cosolvent (ether) or at higher temperatures to drive kinetics, but they do not stabilize the organometallic intermediate as well as ethers.

Nucleophilic Substitution ( )

For

-

DMF/Acetonitrile: Preferred. The high dielectric constant dissociates the nucleophile (amine/anion) while solvating the EBA cation poorly, accelerating the reaction.

-

Avoid Protic Solvents: Alcohols can hydrogen-bond with the nucleophile, retarding the reaction rate.

Transesterification Risks

Using Methanol as a solvent for Ethyl bromoacetate in the presence of a base (e.g.,

-

Rule: Always match the alcohol solvent to the ester alkyl group (Use Ethanol for Ethyl esters).

Visualized Workflows

Solvent Selection Decision Tree

This logic flow guides the researcher to the optimal solvent based on reaction type and stability constraints.

Figure 1: Decision tree for selecting the appropriate solvent for Ethyl Bromoacetate based on reaction mechanism and stability risks.

Experimental Protocols

Protocol: Drying Solvents for Reformatsky Reactions

Moisture is the primary failure mode for EBA reactions involving Zinc. Water protonates the Zinc enolate, destroying the reagent.

Reagents: THF or Diethyl Ether, Sodium wire/Benzophenone or Molecular Sieves (3Å).

-

Pre-Test: Take an aliquot of the solvent. Add a small amount of Sodium benzophenone ketyl indicator. If it stays blue/purple, the solvent is dry. If it turns colorless, water is present.

-

Sieving (Alternative):

-

Activate 3Å molecular sieves at 300°C for 3 hours. Cool in a desiccator.

-

Add sieves to the solvent (20% w/v) and let stand for 24 hours.

-

-

EBA Purification:

-

Commercial EBA may contain traces of acid (HBr/Acetic acid).

-

Wash: Dissolve EBA in DCM, wash with cold saturated

(aq), then brine. -

Dry: Dry organic layer over

, filter, and concentrate.[1] -

Distill: If high purity is needed, distill under reduced pressure (bp ~159°C at atm, lower at vacuum).

-

Protocol: Safe Neutralization of Spills

EBA is a lachrymator. Small spills can evacuate a lab.

-

Isolate: Evacuate the immediate area. Don full face respirator if outside a hood.

-

Neutralization Solution: Prepare a solution of 10% aqueous Ammonia or Ethanolic Potassium Hydroxide .

-

Application: Gently pour the neutralizer over the spill. The amine/hydroxide will displace the bromide and hydrolyze the ester, converting the volatile lachrymator into non-volatile ionic species (bromide salts and amino-acid derivatives).

-

Cleanup: Absorb with vermiculite after 30 minutes.

References

-

PubChem. (n.d.). Ethyl bromoacetate | C4H7BrO2.[2][3][4][5] National Library of Medicine. Retrieved March 7, 2026, from [Link]

- Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Theoretical basis for ester solubility).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy Ethyl Bromo Acetate at Best Price, Key Intermediate for Chemical Synthesis [joshi-group.com]

- 3. Ethyl Bromoacetate BP EP USP CAS 105-36-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl bromoacetate CAS#: 105-36-2 [m.chemicalbook.com]

Technical Guide: Handling and Storage of Ethyl Bromoacetate

Executive Summary

Ethyl Bromoacetate (EBA) is a potent alkylating agent and lachrymator used primarily in organic synthesis for the Reformatsky reaction and the preparation of pharmaceutical intermediates. While invaluable for carbon-carbon bond formation, its utility is counterbalanced by severe toxicity (fatal via inhalation, ingestion, and skin contact) and instability in the presence of moisture.

This guide moves beyond standard Safety Data Sheet (SDS) recommendations, providing a mechanistic understanding of EBA’s hazards and a self-validating protocol for its use. It is designed for researchers requiring high-fidelity safety systems to prevent lachrymatory events and exposure injuries.

Part 1: Physicochemical Profile & Hazard Mechanism

To handle EBA safely, one must understand why it is dangerous. Its toxicity is not merely irritative; it is based on irreversible alkylation of biological macromolecules.

Quantitative Data Table

| Property | Value | Operational Implication |

| CAS Number | 105-36-2 | Unique identifier for inventory tracking. |

| Boiling Point | 159°C (at 760 mmHg) | Low volatility relative to solvents, but sufficient vapor pressure to cause lachrymation at room temp. |

| Flash Point | 48°C (Closed Cup) | Combustible. Requires grounding/bonding. High risk of vapor ignition near hot plates. |

| Density | 1.506 g/mL | Heavy vapor (5.8 vs Air=1). Accumulates in low-lying areas (sinks, floor drains). |

| Hydrolysis | Rapid in moist air | Decomposes to Bromoacetic Acid + Ethanol + HBr. |

| Odor Threshold | Extremely Low | Sweet, pungent. Detection indicates containment failure. |

The Mechanism of Toxicity

EBA acts as a powerful SN2 alkylating agent . Upon contact with biological tissue (eyes, lungs, skin), the bromoacetyl group attacks nucleophilic sites (sulfhydryl, amino, and hydroxyl groups) on proteins and DNA.

The Hydrolysis Trap:

In storage, moisture triggers hydrolysis:

Figure 1: The dual-threat mechanism of Ethyl Bromoacetate: Environmental hydrolysis leading to container pressurization, and biological alkylation leading to tissue necrosis.[1][2][3][4]

Part 2: Engineering Controls & PPE[3][6]

Standard laboratory PPE is insufficient for EBA. The "Rule of Conservative Safety" dictates treating EBA as a permeation hazard similar to methyl iodide.

Glove Selection Strategy

Halogenated esters permeate standard nitrile gloves rapidly (often < 10 minutes).

-

Primary Barrier (Spills/Immersion): Silver Shield® (EVOH/PE laminate) or Viton®. Breakthrough time > 4 hours.

-

Secondary Barrier (Splash Protection): Double-gloved thick Nitrile (minimum 5 mil outer, 4 mil inner). Protocol: Immediately remove outer glove upon any contact.

Ventilation Requirements[5][7][8]

-

Mandatory: Certified chemical fume hood operating at face velocity 80–100 fpm.

-

Prohibited: Open-bench handling.

-

Trap Setup: All vacuum lines (e.g., rotary evaporators) must be equipped with a liquid nitrogen cold trap to prevent EBA vapors from entering the pump oil or building exhaust at high concentrations.

Part 3: Storage Integrity

To prevent the "Hydrolysis Trap" described in Part 1, storage must be active, not passive.

-

Segregation: Store in a dedicated flammables cabinet, segregated from oxidizers (fire risk) and alkalis (exothermic polymerization/hydrolysis risk).

-

Secondary Containment: Use a polyethylene tray capable of holding 110% of the volume.

-

Moisture Control (The Self-Validating Step):

-

Store bottles inside a desiccator or a sealed jar containing distinct color-indicating silica gel or activated molecular sieves.

-

Validation: If the silica turns pink/green, the outer seal is compromised; the EBA bottle may be pressurized with HBr.

-

-

Temperature: Refrigeration (2–8°C) is recommended to slow hydrolysis, but allow to warm to room temperature before opening to prevent condensation.

Part 4: Operational Protocol (The Reformatsky Reaction)

This workflow incorporates safety checkpoints directly into the synthesis of

Pre-Reaction Checklist

Step-by-Step Synthesis Workflow

-

Reagent Activation: Wash Zinc dust with dilute HCl, then water, ethanol, and ether. Dry in vacuum. (Crucial for initiation).

-

The "Safe Start":

-

Place activated Zinc in a 3-neck flask under Argon/Nitrogen.

-

Add solvent (Benzene or dry THF).

-

Safety Stop: Ensure condenser water is running. EBA is a lachrymator; if the reaction exotherms uncontrollably, vapors will escape.

-

-

Controlled Addition:

-

Mix Carbonyl compound (Ketone/Aldehyde) and Ethyl Bromoacetate in a separate addition funnel.

-

Add approx. 10% of the mixture to the Zinc. Warm gently to initiate (cloudiness indicates start).

-

Dropwise Addition: Add the remainder slowly to maintain a gentle reflux without external heating.

-

-

Quenching (Critical Safety Step):

-

Cool reaction to 0°C.

-

Hydrolyze the zinc complex with dilute acid (e.g., 10%

). -

Wash Step: Wash the organic layer with 10%

or

-

Figure 2: Safe workflow for Reformatsky reaction, emphasizing the pre-preparation of neutralizer and the specific base-wash step to destroy unreacted EBA.

Part 5: Emergency Response & Decontamination

Do not attempt to wipe up EBA with paper towels. This increases surface area and vapor release.

Spill Neutralization Protocol

-

Evacuate: Clear the immediate area. If outside a hood, evacuate the lab.

-

PPE Up: Don Silver Shield gloves and a respirator (if not in a hood).

-

Contain & Cover: Cover the spill with a mixture of Sodium Carbonate (soda ash) or vermiculite .

-

Chemical Destruction:

-

Pour 10% Ammonium Hydroxide or Ethanolic Potassium Hydroxide over the absorbent.

-

Chemistry: This forces hydrolysis/aminolysis, converting the lachrymatory ester into non-volatile ions (bromide and acetate/glycine derivatives).

-

-

Disposal: Collect slurry into a hazardous waste container labeled "Halogenated Organic - High Hazard."

First Aid

-

Eye Contact: Immediate irrigation for 30 minutes (standard 15 is insufficient due to alkylation risk). Consult an ophthalmologist immediately.

-

Skin Contact: Drench with water, remove contaminated clothing (cut it off, do not pull over head). Apply PEG-400 (Polyethylene Glycol) if available, or copious soap and water.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. Retrieved from [Link]

-

Organic Syntheses. (1946). Ethyl

-phenyl- -

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Ethyl Bromoacetate. Retrieved from [Link]

Sources

Thermal Stability and Decomposition Kinetics of Ethyl Bromoacetate: A Comprehensive Technical Guide

Executive Summary

Ethyl bromoacetate (EBA) is a highly reactive, halogenated aliphatic ester widely utilized as an alkylating agent in organic synthesis, pharmaceutical development, and agricultural chemistry. While highly valuable for its reactivity, EBA presents significant process safety challenges due to its thermodynamic instability under thermal stress. This whitepaper provides an in-depth analysis of the thermal decomposition mechanisms of EBA, outlines self-validating experimental protocols for evolved gas analysis, and establishes the causality behind critical safety and handling procedures.

Chemical Profile & Thermodynamic Baseline

Ethyl bromoacetate (C₄H₇BrO₂) presents as a clear, colorless liquid with a boiling point of 168.5 °C and a closed-cup flash point of 48 °C[1],[2]. The molecule is characterized by a highly polarized carbon-bromine (C-Br) bond adjacent to an electron-withdrawing ester carbonyl.

This specific structural motif dictates its thermal lability. When heated to decomposition, EBA undergoes severe degradation, emitting highly toxic and corrosive fumes. The primary decomposition effluents are hydrogen bromide (HBr), carbon monoxide (CO), and carbon dioxide (CO₂)[3]. Because of its relatively high vapor pressure at elevated temperatures, the risk of inhalation of these toxic vapors is severe[2].

Mechanisms of Thermal Decomposition

Understanding the causality of EBA's thermal breakdown requires analyzing its competing kinetic pathways. The decomposition of halogenated esters generally proceeds via two primary mechanisms, depending on the temperature regime and the presence of catalytic surfaces[4].

Homolytic Bond Scission (High-Temperature Pyrolysis)

At elevated temperatures (typically >400 °C), the thermal energy exceeds the bond dissociation energy of the C-Br bond (~290 kJ/mol), which is the weakest link in the molecule. Homolysis generates a bromine radical and an ethyl acetate radical. The highly reactive bromine radical rapidly abstracts hydrogen from neighboring molecules to form HBr gas[3],[1]. The remaining organic radicals undergo

Concerted Maccoll Elimination (Lower-Temperature Regime)

In the liquid phase or at lower thermal thresholds, esters with

Fig 1. Mechanistic pathways of ethyl bromoacetate thermal decomposition.

Quantitative Data Summary

The following table summarizes the critical thermodynamic properties and kinetic decomposition parameters of EBA and its structural surrogates.

| Parameter | Value | Source |

| Boiling Point | 168.5 °C | [1] |

| Flash Point | 48 °C (Closed Cup) | [2] |

| Vapor Pressure | 3.5 hPa (@ 25 °C) | [2] |

| Primary Decomposition Products | HBr, CO, CO₂ | [3],[1] |

| Kinetic Conversion (Pyrolysis Surrogate) * | 99.8% at 1048 K (2s residence time) | [4] |

*Note: Due to the extreme toxicity of EBA, detailed high-temperature pyrolysis kinetics are often modeled using surrogate molecules like methyl chloroacetate, adjusting for the lower bond dissociation energy of the C-Br bond compared to C-Cl[4].

Experimental Methodologies: Thermal Analysis & Evolved Gas Analysis (EGA)

To empirically validate the thermal stability of EBA for process scale-up, researchers must employ a coupled Thermogravimetric Analysis (TGA) and Evolved Gas Analysis (EGA) system. The following protocol is designed as a self-validating system to ensure data integrity and operator safety.

Protocol: TGA-FTIR/GC-MS Workflow

-

System Blank & Baseline Validation: Before introducing the sample, run an empty alumina crucible from 25 °C to 600 °C.

-

Causality: This confirms the absence of catalytic contaminants (e.g., residual metals) in the furnace that could artificially lower the decomposition onset temperature.

-

-

Sample Preparation: Under a dry argon atmosphere, load 2.0–5.0 mg of EBA into the crucible.

-

Causality: Argon prevents premature oxidative degradation, isolating purely thermal decomposition pathways. EBA is sensitive to moisture and decomposes partially in water[2].

-

-

Thermal Ramping: Heat the sample at a controlled rate of 10 °C/min. Monitor the Differential Scanning Calorimetry (DSC) signal for endothermic boiling vs. exothermic decomposition events.

-

Evolved Gas Routing: Route the effluent gases through a transfer line heated to exactly 200 °C.

-

Causality: Maintaining 200 °C prevents the condensation of heavy volatile intermediates (like bromoacetic acid) before they reach the FTIR gas cell or GC-MS inlet, ensuring accurate mass balancing.

-

-

Quenching & Scrubbing: Vent all exhaust through a 1 M NaOH liquid scrubber.

-

Causality: EBA decomposition releases copious amounts of HBr[3]. The basic scrubber neutralizes the acid gas, preventing equipment corrosion and ensuring environmental safety.

-

Fig 2. Self-validating experimental workflow for evolved gas analysis.

Safety, Handling, and Quenching Protocols

EBA is highly toxic, a severe lachrymator, and poses acute health hazards via inhalation, ingestion, and dermal contact[3],[2].

-

Incompatible Materials: EBA reacts dangerously with strong oxidizing agents, bases, and water[3],[2].

-

Self-Validating Storage: Store in tightly closed, break-proof secondary containers in a cool, dry, and well-ventilated flammables area, strictly isolated from heat and ignition sources[2].

-

Emergency Quenching: In the event of a thermal runaway or spill, do not use water directly if the reaction is confined, as hydrolysis generates heat and HBr. Instead, use a large excess of a weak, non-nucleophilic base (e.g., saturated sodium bicarbonate solution) mixed with an alcohol-resistant foam to safely hydrolyze the ester and neutralize the resulting acid[3].

Conclusion

The thermal stability of ethyl bromoacetate is fundamentally limited by the lability of its carbon-bromine bond. Process development involving EBA must account for its propensity to release hydrogen bromide and carbon oxides upon heating. By employing rigorous, self-validating EGA methodologies and adhering to strict chemical incompatibilities, researchers can safely map its kinetic boundaries and mitigate the risks of catastrophic thermal decomposition.

References

1.[3] Fisher Scientific. "SAFETY DATA SHEET: Ethyl bromoacetate." Retrieved from: [Link] 2.[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 7748, Ethyl bromoacetate." Retrieved from: [Link] 3.[2] IFA GESTIS-Stoffdatenbank. "Substance Information: Ethyl bromoacetate." Retrieved from: [Link] 4.[4] Vin, N., Battin-Leclerc, F., & Herbinet, O. (2019). "First Study of the Pyrolysis of a Halogenated Ester: Methyl Chloroacetate." Industrial & Engineering Chemistry Research, 58(22), 9331-9338. Retrieved from: [Link]

Sources

Technical Guide: Ethyl Bromoacetate – Mechanism, Protocols, and Applications

Executive Summary

Ethyl bromoacetate (EBA), also referred to as bromo ethylacetate, acts as a bifunctional linchpin in organic synthesis. It combines a highly electrophilic

This guide details the orbital-level mechanics of EBA, provides validated protocols for heteroatom alkylation, and outlines the safety constraints required for handling this potent lachrymator.

Safety & Handling (Critical)

Hazard Class: Acute Toxin (H300/H310/H330), Lachrymator.[1]

Before experimental work, researchers must acknowledge that EBA is a severe lachrymator and alkylating agent. It can cause permanent ocular damage and is fatal if inhaled.[2]

| Hazard Category | Precautionary Protocol |

| Inhalation | Zero-tolerance. All transfers must occur in a certified fume hood. Use a closed-loop dispensing system if available. |

| Skin Contact | Double-gloving (Nitrile + Laminate) is required. EBA penetrates standard latex rapidly. |

| Neutralization | Spills should be treated with 10% aqueous ammonia or ethanolamine to quench the alkylating potential via aminolysis. |

Mechanistic Core: The Electrophilic Activation

The Alkylation Mechanism

In nucleophilic substitution, EBA is significantly more reactive than simple alkyl halides (e.g., ethyl bromide). This enhanced reactivity is driven by the electron-withdrawing inductive effect (-I) of the ester carbonyl group.

-

Orbital Interaction: The adjacent carbonyl lowers the energy of the

C-Br antibonding orbital, making it more accessible to the Highest Occupied Molecular Orbital (HOMO) of the nucleophile. -

Transition State: The transition state is stabilized not only by the incoming nucleophile but also by the overlap of the developing p-orbital at the

-carbon with the

Figure 1:

Caption: Mechanistic flow of

The Reformatsky Reaction (Organometallic)

Unlike standard alkylation, the Reformatsky reaction utilizes zinc metal to insert into the C-Br bond. This generates an organozinc enolate (Reformatsky reagent) which acts as a nucleophile toward aldehydes or ketones.[3]

-

Selectivity: The zinc enolate is less basic than Grignard reagents (R-Mg-X), allowing reaction with ketones containing sensitive functional groups (e.g., esters) without self-condensation.

Applications in Drug Discovery[4][5]

Heterocycle Synthesis (Thiazolidinones)

EBA is the standard reagent for synthesizing 4-thiazolidinones, a pharmacophore found in anti-inflammatory and anticonvulsant drugs. The reaction typically involves the condensation of EBA with thiosemicarbazones.

N-Alkylation of Amines

Used to introduce the ethoxycarbonylmethyl group (

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines

Standard procedure for introducing the acetate handle.

Reagents:

-

Substrate: Secondary Amine (1.0 equiv)

-

Reagent: Ethyl Bromoacetate (1.1 equiv)

-

Base:

(anhydrous, 2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask, dissolve the amine in ACN (0.2 M concentration).

-

Base Addition: Add anhydrous

. Stir for 10 minutes at Room Temperature (RT). -

Reagent Addition: Add Ethyl Bromoacetate dropwise via syringe. Caution: Exothermic.

-

Reaction: Heat to

for 2–4 hours. Monitor via TLC (Hexane:EtOAc) or LC-MS.-

Endpoint: Disappearance of amine starting material.

-

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc and wash with water (

) and brine ( -

Purification: Flash column chromatography.

Protocol B: Reformatsky Reaction (Synthesis of -Hydroxy Esters)

Standard procedure for C-C bond formation.[4]

Figure 2: Reformatsky Reaction Cycle

Caption: The Reformatsky cycle showing Zinc insertion and subsequent carbonyl addition.[4][5]

Reagents:

-

Aldehyde/Ketone (1.0 equiv)[6]

-

Ethyl Bromoacetate (1.2 equiv)

-

Zinc dust (activated, 1.5 equiv)

-

Solvent: THF or Benzene (anhydrous)

-

Initiator: Iodine crystal or Trimethylsilyl chloride (TMSCl)

Step-by-Step Workflow:

-

Activation: Suspend Zn dust in minimal THF. Add a crystal of Iodine.[7] Stir until color fades (activation).

-

Addition: Add the aldehyde/ketone and EBA dissolved in THF dropwise to the Zn suspension.

-

Note: The reaction must be initiated (often requires gentle warming) before full addition to prevent runaway exotherms.

-

-

Reflux: Reflux for 1–3 hours.

-

Quench: Cool to

. Quench with cold 1M HCl. -

Extraction: Extract with Diethyl Ether.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (N-Alkylation) | Dialkylation (Over-reaction) | Use a slight excess of amine (if cheap) or switch to a bulkier base (DIPEA) and lower temperature ( |

| Reaction Stalls (Reformatsky) | Passive Zinc Surface | Activate Zn with 1,2-dibromoethane or TMSCl. Ensure strictly anhydrous conditions. |

| O- vs N-Alkylation | Ambident Nucleophile | For amides/lactams, N-alkylation is favored by harder bases (NaH) in polar aprotic solvents (DMF). O-alkylation is favored by |

| Hydrolysis of Ester | Wet Solvent / Strong Base | Avoid aqueous bases (NaOH). Use anhydrous Carbonates ( |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. PubChem. [Link]

- Kurti, L., & Czakó, B. (2005). Reformatsky Reaction. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (Standard Reference).

-

Saeed, A., et al. (2024).[8][6] Synthesis and anticancer potential of thiazolidinone derivatives. Journal of Molecular Structure. (Cited via Sigma Aldrich Application Notes).

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Reformatsky Reaction: Mechanism, Examples & Exam Tips [vedantu.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Evolution and Synthesis of Ethyl Bromoacetate: A Technical Guide

The following technical guide details the discovery, historical evolution, and rigorous synthesis of Ethyl Bromoacetate (EBA).

Executive Summary & Chemical Profile

Ethyl Bromoacetate (Ethyl 2-bromoacetate; CAS: 105-36-2) is a foundational

This guide synthesizes 19th-century discovery with 21st-century safety and efficiency standards, providing a self-validating protocol for research applications.

Key Physicochemical Data

| Property | Value | Note |

| Formula | ||

| Molar Mass | 167.00 g/mol | |

| Boiling Point | 158–159 °C | Decomposition can occur >160 °C |

| Density | 1.506 g/mL | Denser than water |

| Solubility | Ethanol, Ether, Benzene | Hydrolyzes slowly in water |

| Toxicity | High | Potent Lachrymator; Alkylating Agent |

Historical Trajectory: From Laboratory to Battlefield

The history of ethyl bromoacetate is a convergence of fundamental alkylation chemistry and chemical warfare.

The Perkin-Duppa Genesis (1858)

While often misattributed to later industrial chemists, the fundamental synthesis of

The Reformatsky Utility (1887)

The compound gained synthetic immortality in 1887 when Sergey Reformatsky discovered that

The "White Cross" Era (1914)

In a darker chapter, EBA was the first tear gas used in World War I. The French police (1912) and later the French army (1914) deployed it in grenades lacrymogènes.[6] The German army subsequently adopted it, marking shells containing lachrymators with a White Cross (Weisskreuz).[6] Its toxicity (twice that of chlorine) and persistence made it a psychological and physical hazard before being superseded by more potent agents like xylyl bromide.

Figure 1: Historical timeline of Ethyl Bromoacetate from discovery to application.

Mechanistic Principles

The synthesis of ethyl bromoacetate is best approached via a two-step sequence to maximize yield and purity. Direct bromination of ethyl acetate is possible but often suffers from poly-bromination and purification difficulties.

Step 1: -Bromination (Hell-Volhard-Zelinsky Variant)

Acetic acid is brominated using elemental bromine in the presence of a catalyst (Red Phosphorus or Acetic Anhydride/Pyridine).

-

Mechanism: The catalyst generates a reactive acyl bromide intermediate (e.g., acetyl bromide). The enol form of this intermediate attacks bromine.

-

Key Intermediate: Bromoacetyl bromide (or Bromoacetic acid after hydrolysis).

Step 2: Fischer Esterification

The bromoacetic acid is refluxed with ethanol and a strong acid catalyst (

-

Mechanism: Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by ethanol.

-

Equilibrium: The reaction is reversible; excess ethanol or removal of water drives the yield (Le Chatelier’s principle).

Figure 2: Mechanistic pathway for the two-step synthesis of Ethyl Bromoacetate.

Technical Guide: Laboratory Synthesis Protocol

Safety Warning: Ethyl bromoacetate is a severe lachrymator and toxic alkylating agent. All operations must be performed in a high-efficiency fume hood. Wear butyl rubber gloves (nitrile is permeable to brominated organics over time) and chemical splash goggles. Have a neutralization solution (10% aqueous ammonia or sodium carbonate) ready for spills.

Protocol: The Natelson & Gottfried Method (Modified)

This protocol is adapted from Organic Syntheses standards, optimized for reliability.

Phase A: Synthesis of Bromoacetic Acid[1][7][8]

-

Setup: 3-neck round-bottom flask equipped with a reflux condenser (drying tube attached), addition funnel, and thermometer.

-

Reagents:

-

Procedure:

-

Mix acetic acid, anhydride, and pyridine.[8] Heat to boiling.

-

Critical Step: Remove heat.[2][9] Add ~1 mL Bromine. Wait for the color to disappear (induction period).

-

Once reaction initiates (indicated by HBr evolution and decolorization), add the remaining Bromine dropwise.[10] Maintain a gentle boil.

-

Observation: The solution will turn cherry-red.

-

After addition, heat until colorless. Cool to RT.

-

Purification: Distill under reduced pressure to remove excess acetic acid. The residue is crude Bromoacetic Acid (Yield: ~800–850g).[8]

-

Phase B: Esterification to Ethyl Bromoacetate[1][11]

-

Setup: Flask equipped with a Dean-Stark trap (optional but recommended for water removal) or standard reflux setup.

-

Reagents:

-

Procedure:

-

Combine acid, ethanol, solvent, and

.[1][12][8][9] -

Reflux for 3–4 hours. If using Dean-Stark, reflux until water separation ceases.

-

Workup: Cool the mixture. Wash with water (

), then 1% Sodium Bicarbonate ( -

Drying: Dry organic layer over Anhydrous Sodium Sulfate (

).[12][8] -

Distillation: Fractionate at atmospheric pressure.[8]

-

Collection: Collect fraction boiling at 154–155°C (at 760 mmHg).

-

-

Yield: Expect 65–70% based on bromine input.

Troubleshooting & Validation

| Issue | Cause | Corrective Action |

| Low Yield | Incomplete esterification | Use a Dean-Stark trap to remove water; increase reflux time. |

| Dark Product | Free Bromine or Polymerization | Wash thoroughly with bicarbonate; ensure distillation is controlled. |

| Fumes in Lab | Leak in apparatus | STOP immediately. Check joints. Use ammonia vapor to locate HBr leaks (white smoke). |

References

-

Perkin, W. H., & Duppa, B. F. (1858).[8] "On the action of bromine on acetic acid."[12][8][9][13][14] Journal of the Chemical Society, 11, 22. Link

-

Natelson, S., & Gottfried, S. (1955).[15][6] "Ethyl Bromoacetate."[2][3][15][6][8][9][10][14] Organic Syntheses, Coll.[15][8] Vol. 3, p.381.[15] Link

-

Reformatsky, S. (1887). "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen." Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213. Link

-

World Health Organization. (2004). "Public health response to biological and chemical weapons: WHO guidance." (Confirming status as riot control agent). Link

-

Sigma-Aldrich. (2024). "Safety Data Sheet: Ethyl Bromoacetate." Link

Sources

- 1. Ethyl bromoacetate synthesis - chemicalbook [chemicalbook.com]

- 2. Ethyl Bromoacetate BP EP USP CAS 105-36-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. Order Ethyl Bromoacetate From Trusted Industrial Chemical Supplier [chemicalbull.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 7. CN101891615A - Method for synthesizing bromoethyl acetate - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Page loading... [wap.guidechem.com]

- 10. sciencemadness.org [sciencemadness.org]

- 11. prepchem.com [prepchem.com]

- 12. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]

- 13. IV.—On the action of bromine on acetic acid - Quarterly Journal of the Chemical Society of London (RSC Publishing) [pubs.rsc.org]

- 14. procurementresource.com [procurementresource.com]

- 15. Ethyl_bromoacetate [chemeurope.com]

Methodological & Application

Application Note: Synthesis of β-Hydroxy Esters via the Reformatsky Reaction of Ethyl Bromoacetate and Aldehydes

Executive Summary & Strategic Significance

The Reformatsky reaction is a highly reliable, carbon-carbon bond-forming methodology that condenses α-halo esters (such as ethyl bromoacetate) with aldehydes or ketones to yield β-hydroxy esters[1]. In modern drug development and complex organic synthesis, this reaction is often preferred over traditional Aldol condensations. Because the intermediate zinc enolate is significantly less basic and less reactive than its lithium or magnesium (Grignard) counterparts, the reaction exhibits exquisite chemoselectivity[2][3]. It tolerates sensitive functional groups and completely avoids the self-condensation of the ester starting materials, making it an indispensable tool for synthesizing pharmacophores like statins and complex polyketides[3][4].

Mechanistic Causality & Pathway

The success of the Reformatsky reaction relies on a precise sequence of organometallic transformations. Understanding the causality behind these steps is critical for troubleshooting and scale-up.

-

Oxidative Addition: The reaction initiates when metallic zinc inserts into the carbon-bromine bond of ethyl bromoacetate[1][4]. This step is highly dependent on the surface area and purity of the zinc; an oxidized zinc surface will delay this insertion, causing a dangerous "induction period"[5].

-

Enolate Formation: The resulting organozinc intermediate (the Reformatsky reagent) exists as a stable, often dimeric, zinc enolate[1][2].

-

Nucleophilic Attack: The aldehyde's carbonyl oxygen coordinates to the zinc atom, pre-organizing the molecules into a highly structured, six-membered chair-like transition state[1][6]. This chelation drives the nucleophilic attack of the enolate's α-carbon onto the electrophilic carbonyl carbon.

-

Protonation: The reaction yields a stable zinc alkoxide complex. A subsequent mild acidic workup is required to protonate the alkoxide, releasing the final β-hydroxy ester and solubilizing the zinc(II) byproduct salts[1][4].

Reformatsky Reaction Mechanism: From Zinc Activation to β-Hydroxy Ester Formation.

Process Optimization: The Criticality of Zinc Activation

The most common point of failure in a Reformatsky protocol is the unpredictable induction time prior to the exothermic oxidative addition[7]. In large-scale syntheses, adding all reagents before the reaction initiates can lead to severe thermal runaways (heat accumulation)[5]. Therefore, activating the zinc dust to remove its passivating zinc oxide (ZnO) layer is a mandatory safety and efficacy control[4].

Table 1: Comparison of Zinc Activation Protocols

| Activation Reagent | Mechanism of Action | Operational Advantages | Limitations / Considerations |

| 1,2-Dibromoethane + TMSCl | Chemical etching of ZnO; generates a pristine, reactive Zn* surface. | Standard laboratory protocol; highly reliable for bench-scale synthesis. | Evolution of ethylene gas; TMSCl is highly moisture-sensitive. |

| Iodine (I₂) | Forms trace ZnI₂, exposing the fresh metallic zinc lattice. | Provides a visual indicator (loss of brown color confirms activation)[6]. | Can leave trace halide impurities; less suited for highly sensitive substrates. |

| DIBAL-H | Reduces surface oxides; allows for immediate, low-temperature initiation. | Eliminates the induction period; enables safe, addition-controlled scale-up[5][7]. | Requires strict anhydrous conditions and specialized reagent handling. |

| Acid Wash (HCl) | Physical dissolution of the ZnO layer prior to solvent addition. | Cheap, accessible, and uses standard reagents. | Requires rigorous subsequent drying steps (vacuum/heat) to prevent enolate quenching[4]. |

Standardized Experimental Protocol

Note: This self-validating methodology describes the bench-scale condensation of ethyl bromoacetate with a generic aldehyde.

Step 1: Equipment Preparation

-

Action: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a continuous stream of dry Argon or Nitrogen.

-

Causality: Organozinc reagents, while less reactive than Grignards, are still highly sensitive to protonation by ambient moisture, which will prematurely quench the enolate into ethyl acetate[3].

Step 2: Zinc Activation

-

Action: Add fine zinc dust (1.5 equivalents relative to the aldehyde) to the flask. Suspend in anhydrous Tetrahydrofuran (THF). Add 5 mol% of 1,2-dibromoethane and heat to a gentle reflux for 5 minutes. Cool slightly, add 1 mol% of chlorotrimethylsilane (TMSCl), and stir for 15 minutes at room temperature.

-

Causality: This dual-chemical activation strips the inert ZnO layer, ensuring rapid, predictable oxidative addition and eliminating the hazardous induction period[7].

Step 3: Reagent Addition

-

Action: In a separate flame-dried flask, prepare a solution of the aldehyde (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF. Add this solution dropwise to the activated zinc suspension at a rate that maintains a gentle, controlled reflux.

-

Causality: Co-addition of the α-halo ester and the electrophile minimizes the steady-state concentration of the enolate. This suppresses unwanted side reactions and allows the chemist to control the exothermic heat release via the addition rate (addition-controlled reaction)[5].

Step 4: Reaction Monitoring

-

Action: Stir the mixture for 1–3 hours at room temperature or gentle reflux. Monitor the disappearance of the aldehyde via TLC (typically Hexanes/EtOAc) or HPLC.

Step 5: Quenching and Isolation

-

Action: Cool the reaction mixture to 0 °C. Carefully quench by adding cold 1M HCl or saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether or EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Causality: The mild acid safely protonates the zinc alkoxide intermediate to yield the final β-hydroxy ester. Crucially, it also breaks down and solubilizes the zinc complexes into aqueous Zn(II) salts, preventing the formation of intractable emulsions during phase separation[1][4].

Step-by-Step Experimental Workflow for the Reformatsky Reaction.

Advanced Applications in Drug Development

Beyond simple aliphatic and aromatic substrates, the Reformatsky reaction has been heavily adapted for asymmetric synthesis. By introducing chiral ligands—such as diarylprolinol derivatives, (+)-norephedrine-derived amides, or BINOL variants—the zinc atom is coordinated in a chiral environment[8]. This forces the six-membered transition state to adopt a specific spatial arrangement, allowing for the highly enantioselective synthesis of chiral β-hydroxy esters and β-amino alcohols[8]. These motifs are critical precursors in the total synthesis of complex natural products, macrolide antibiotics, and cholesterol-lowering statins.

References

-

Grokipedia - Reformatsky reaction URL: [Link]

-

Vedantu - Reformatsky Reaction: Mechanism, Examples & Exam Tips URL: [Link]

-

SATHEE / IITK - Chemistry Reformatsky Reaction URL: [Link]

-

ACS Publications - A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction URL: [Link]

-

Scribd - Reformatsky Reaction Mechanism Explained URL: [Link]

-

ResearchGate - A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction URL: [Link]

-

NIH / PMC - Recent developments in the asymmetric Reformatsky-type reaction URL: [Link]

-

Master Organic Chemistry - Reformatsky Reaction URL:[Link]

-

Beilstein Journals - Recent developments in the asymmetric Reformatsky-type reaction URL:[Link]

-

ACS Publications - A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction (Detailed) URL:[Link]

-

ACS Publications - A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction (Abstract) URL:[Link]

-

Organic Chemistry Portal - Reformatsky Reaction URL:[Link]

-

Wikipedia - Reformatsky reaction URL: [Link]

Sources

- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Reformatsky Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Wittig reaction using ethyl bromoacetate

Application Note: High-Fidelity Synthesis of -Unsaturated Esters via Wittig Olefination

Reagent Focus: Ethyl Bromoacetate (Stabilized Ylide Precursor)

Executive Summary

This application note details the protocol for utilizing ethyl bromoacetate in the Wittig reaction. Unlike alkyl halides that generate unstabilized ylides requiring cryogenic conditions and strong bases (e.g.,

Critical Safety Directives

WARNING: LACHRYMATOR HAZARD

-

Ethyl Bromoacetate is a potent lachrymator (tear gas agent) and alkylating agent.

-

Engineering Controls: All operations involving the neat liquid must be performed in a high-efficiency fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Neutralization: Spills should be treated with dilute aqueous ammonia or 10% sodium thiosulfate to neutralize the alkylating potential before cleanup.

Scientific Foundation & Mechanism

The Stabilized Ylide Advantage

The reaction proceeds via the formation of a phosphonium salt, (carbethoxymethyl)triphenylphosphonium bromide. Upon deprotonation, the resulting ylide is stabilized by resonance delocalization of the negative charge into the ester carbonyl oxygen.

-

Unstabilized Ylides: Reactive, Kinetic control

Z-Selectivity.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Stabilized Ylides (This Protocol): Less reactive, Thermodynamic control

E-Selectivity.

Mechanism of Stereoselectivity

The high E-selectivity arises because the formation of the betaine/oxaphosphetane intermediate is reversible for stabilized ylides. The intermediates equilibrate to the thermodynamically more stable anti-configuration before collapsing to the alkene, minimizing steric repulsion between the phenyl groups of the phosphine and the substituents of the aldehyde.

Figure 1: Mechanistic pathway highlighting the reversibility of the intermediate step, which drives the reaction toward the thermodynamic (E)-product.

Experimental Protocols

Protocol A: Synthesis of the Phosphonium Salt

Target: (Carbethoxymethyl)triphenylphosphonium bromide

While commercially available, in-house synthesis ensures high purity and removes hydrolyzed contaminants that lower yields.

Reagents:

| Reagent | Equiv. | Role |

|---|

| Triphenylphosphine (

Procedure:

-

Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Dissolution: Dissolve

(e.g., 26.2 g, 100 mmol) in EtOAc (150 mL). -

Addition: Add ethyl bromoacetate (17.5 g, 11.6 mL, 105 mmol) dropwise over 10 minutes at room temperature.

-

Note: The reaction is exothermic. If scaling up >50g, use an ice bath during addition.

-

-

Reaction: Stir at room temperature for 12–16 hours. A dense white precipitate will form.

-

Isolation: Filter the white solid via a Buchner funnel.

-

Washing: Wash the filter cake with cold EtOAc (

mL) and then Hexanes ( -

Drying: Dry under high vacuum for 4 hours.

-

Expected Yield: 90–95%.[1]

-

Storage: Store in a desiccator. Stable for months.

-

Protocol B: The Biphasic Wittig Olefination

Target:

This protocol utilizes a biphasic system (DCM/Water) which is superior for stabilized ylides. It eliminates the need for anhydrous solvents and allows the use of inexpensive inorganic bases.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| Phosphonium Salt (from Protocol A) | 1.2 | Ylide Precursor |

| Aldehyde Substrate | 1.0 | Electrophile |

| Dichloromethane (DCM) | Solvent | Organic Phase |

| NaOH (1M Aqueous) | 2.0 | Base |

Step-by-Step Methodology:

-

Preparation: In a RBF, suspend the Phosphonium Salt (12 mmol) in DCM (30 mL).

-

Substrate Addition: Add the Aldehyde (10 mmol) to the stirred suspension.

-

Initiation: Add 1M NaOH (24 mL, 24 mmol) vigorously.

-

Observation: The organic layer may turn yellow/orange initially (color of the ylide) and then fade as it reacts.[2]

-

-

Reaction: Stir vigorously at room temperature for 1–4 hours.

-

Monitoring: Monitor via TLC.[2] The limiting reagent is the aldehyde.

-

-

Workup:

-

Purification (Crucial Step):

-

The residue contains the Product and Triphenylphosphine Oxide (

). -

Precipitation Method: Triturate the residue with cold Pentane or Hexane/Ether (9:1).

is insoluble and will precipitate. Filter off the solid oxide. -

Chromatography: If high purity is required, flash chromatography (Hexanes/EtOAc) is effective. The non-polar alkene elutes significantly faster than the polar oxide.

-

Figure 2: Operational workflow for the biphasic Wittig reaction, emphasizing the removal of phosphine oxide.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Enolizable Aldehyde | If the aldehyde has acidic |

| Low Yield | Old Salt | Phosphonium salts are hygroscopic. Dry the salt under vacuum at 60°C before use. |

| Z-Isomer Presence | Kinetic Trapping | Ensure the reaction runs at room temperature (not cold) to allow thermodynamic equilibration to the E-isomer. |

| Emulsion | Biphasic Mixing | Use a saturated Brine wash to break emulsions during the workup. |

References

-

Org. Synth. 1990, 69, 238. "Preparation of (Carbethoxymethyl)triphenylphosphonium Bromide." Link

-

Chem. Rev. 1989, 89, 4, 863–927. "The Wittig Olefination Reaction and Modifications." (Comprehensive review on mechanism and stereoselectivity). Link

-

J. Chem. Educ. 2020. "Aqueous Wittig Reaction Using a Stabilized Ylide." (Validation of the biphasic/aqueous base protocol). Link

-

NOAA Cameo Chemicals. "Ethyl Bromoacetate Safety Data." Link

Application Note: Ethyl Bromoacetate as an Alkylating Agent for Phenols

Executive Summary

This guide details the protocol for synthesizing ethyl phenoxyacetate derivatives via the O-alkylation of phenols using ethyl bromoacetate.[1] While a classic Williamson ether synthesis, the specific reactivity of the

Critical Safety Warning: Ethyl bromoacetate is a potent lachrymator and toxic alkylating agent. All procedures must be performed in a properly functioning fume hood.

Mechanistic Insight & Reaction Design

The reaction proceeds via an

Key Mechanistic Considerations:

-

Nucleophilicity: Phenoxides are ambident nucleophiles (can react at O or C). However, under mild basic conditions with "hard" electrophiles like alkyl halides, O-alkylation is kinetically favored over C-alkylation.

-

Leaving Group: The bromine atom is a good leaving group. The adjacent carbonyl group of the ester activates the

-carbon towards nucleophilic attack but also makes the protons slightly acidic, raising the risk of side reactions if the base is too strong (e.g., enolization). -

Base Selection: Carbonate bases (

,

Figure 1: Reaction Mechanism Pathway

Caption:

Optimization Matrix: Condition Selection

The choice of base and solvent significantly impacts reaction rate and yield.[4] Use the table below to select the method best suited for your substrate.

Table 1: Comparative Efficiency of Alkylation Conditions

| Parameter | Method A: Standard (Cost-Effective) | Method B: High-Performance |

| Base | Potassium Carbonate ( | Cesium Carbonate ( |

| Solvent | Acetone (Anhydrous) | Acetonitrile (MeCN) or DMF |

| Temperature | Reflux ( | Mild Heat ( |

| Time | 6 – 12 Hours | 1 – 4 Hours |

| Typical Yield | 75 – 85% | 90 – 98% |

| Substrate Scope | Simple, electron-rich phenols | Sterically hindered or electron-poor phenols |

| Mechanism Note | Requires efficient stirring (heterogeneous) | "Cesium Effect" increases solubility/reactivity |

Detailed Experimental Protocols

Safety Pre-Check

-

PPE: Double nitrile gloves, chemical splash goggles, lab coat.

-

Engineering Control: Work exclusively in a fume hood. Ethyl bromoacetate vapor causes immediate, severe eye irritation.

-

Quench: Have a solution of aqueous ammonia or dilute NaOH ready to neutralize spills (ester hydrolysis destroys the lachrymator).

Method A: Standard Protocol (

/ Acetone)

Best for: Routine synthesis, gram-scale, cost-sensitive projects.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Reagents: Add Phenol derivative (10 mmol, 1.0 equiv) and anhydrous Acetone (50 mL).

-

Base Addition: Add anhydrous Potassium Carbonate (

) (20 mmol, 2.0 equiv). Note: Grind -

Electrophile Addition: Add Ethyl Bromoacetate (11 mmol, 1.1 equiv) dropwise via syringe.

-

Optional: Add a catalytic amount of Potassium Iodide (KI) (0.5 mmol) to accelerate the reaction via the Finkelstein reaction (in situ formation of ethyl iodoacetate).

-

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (

oil bath) for 6–12 hours. Monitor by TLC (typically Hexane:EtOAc 8:2). -

Workup:

-

Cool to room temperature.[1]

-

Filter the reaction mixture through a sintered glass funnel or Celite pad to remove inorganic salts (

, excess -

Wash the filter cake with fresh acetone.

-

Concentrate the filtrate under reduced pressure (Rotavap).

-

-

Purification: The residue is often pure enough for subsequent steps. If necessary, purify via recrystallization (EtOH/Water) or silica gel flash chromatography.

Method B: High-Performance Protocol (

/ MeCN)

Best for: Deactivated phenols (e.g., nitrophenols), sterically hindered substrates, or rapid library synthesis.

-

Setup: Use a 20 mL vial (for small scale) or RBF.

-

Reagents: Dissolve Phenol derivative (1.0 equiv) in Acetonitrile (MeCN) (0.2 M concentration).

-

Base: Add Cesium Carbonate (

) (1.5 equiv).-

Why: The larger Cesium cation forms a looser ion pair with the phenoxide, making the oxygen more nucleophilic (the "Naked Anion" effect).

-

-

Alkylation: Add Ethyl Bromoacetate (1.1 equiv).

-

Reaction: Stir at room temperature. If no conversion after 1 hour, heat to

. Most reactions complete within 2 hours. -

Workup: Dilute with Ethyl Acetate, wash with water (x2) and brine (x1). Dry over

and concentrate.

Process Workflow & Logic

Figure 2: Experimental Workflow

Caption: Step-by-step operational workflow for the O-alkylation process.

Troubleshooting & Critical Quality Attributes (CQA)

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Switch to |

| Ester Hydrolysis | Presence of water or strong base | Use anhydrous solvents. Avoid NaOH/KOH; stick to Carbonates. |

| Lachrymatory Fumes | Ethyl bromoacetate leak | STOP. Evacuate area.[5][6][7] Neutralize glassware with dilute ammonia before removing from hood. |

| C-Alkylation | Phenol is highly electron-rich | Use a non-polar solvent (e.g., Toluene) to promote O-alkylation, though O-alkylation is usually dominant for this electrophile. |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for Williamson Ether Synthesis).

-

Lee, J. C.; Yuk, J. Y.; Cho, S. H. "Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate."[4] Synthetic Communications1995 , 25(9), 1367–1370.[4] Link

-

BenchChem. "Application Notes and Protocols for the Scale-up Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate." BenchChem Application Library, 2025 . Link

-

National Oceanic and Atmospheric Administration (NOAA). "Ethyl Bromoacetate - CAMEO Chemicals." NOAA Safety Database. Link

-

Organic Syntheses. "Ethyl Phenylacetate (Analogous Esterification Protocols)." Org.[1][2][8] Synth.1922 , 2, 27. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]

- 5. ETHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Synthesis of beta-hydroxy esters using bromo ethylacetate

Precision Synthesis of -Hydroxy Esters via the Reformatsky Reaction

Application Note & Protocol | Doc ID: SYN-REF-024

Executive Summary

The Reformatsky reaction remains the gold standard for the chemoselective synthesis of

Mechanistic Insight & Reaction Logic

The reaction proceeds via the oxidative insertion of metallic zinc into the carbon-halogen bond of an

Key Mechanistic Features:

-

The "Inert" Enolate: The carbon-zinc bond is less polarized than the carbon-magnesium bond in Grignard reagents. This reduces basicity, preventing self-condensation of the ester starting material (Claisen condensation).

-

Dimeric Structure: In solution (THF/Ether), the reagent exists in equilibrium between monomeric and dimeric forms.

-

Transition State: The addition to the carbonyl follows a six-membered, chair-like Zimmerman-Traxler transition state, where the zinc atom acts as a Lewis acid, coordinating to the carbonyl oxygen to facilitate nucleophilic attack.

Diagram 1: Mechanistic Pathway

Caption: The oxidative insertion of Zinc creates a nucleophilic enolate that attacks the carbonyl via a rigid transition state.[5]

Critical Parameters: Zinc Activation

The success of the Reformatsky reaction is binary: it either initiates or it doesn't. The primary failure mode is the passivation of the zinc surface by zinc oxide (ZnO). Removal of this layer is non-negotiable.